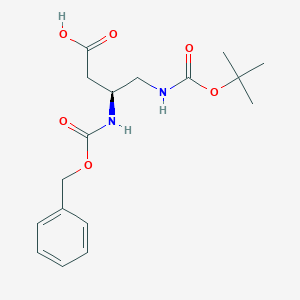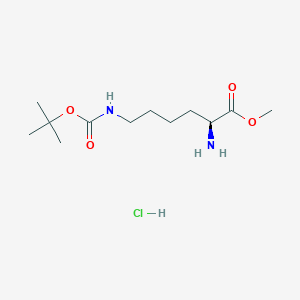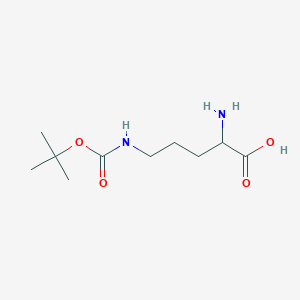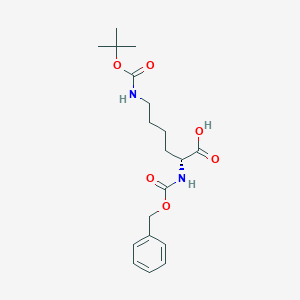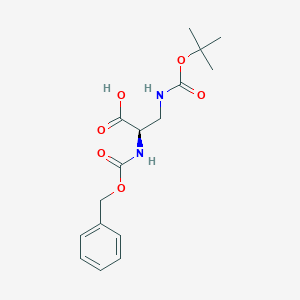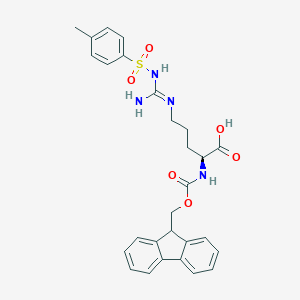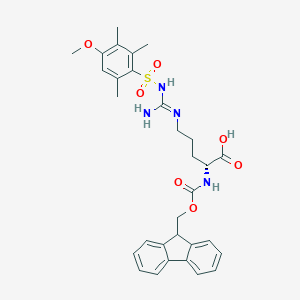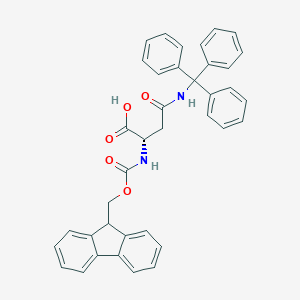
Fmoc-Asn(Trt)-OH
Vue d'ensemble
Description
Fmoc-Asn(Trt)-OH is a compound used in peptide synthesis. It prevents the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents . It dissolves readily in all standard peptide synthesis reagents .
Synthesis Analysis
Fmoc-Asn(Trt)-OH is used in the synthesis of peptides. The Fmoc solid-phase peptide synthesis (SPPS) method is commonly used for peptide synthesis . A study on the esterification reaction process between Fmoc-Asn(Trt)-OH and Wang resin found that the connection efficiency was highest when using the HBTU/HOBt/DIEA method .Molecular Structure Analysis
The molecular formula of Fmoc-Asn(Trt)-OH is C38H32N2O5 . Its molecular weight is 596.7 g/mol .Chemical Reactions Analysis
Fmoc-Asn(Trt)-OH is used in peptide synthesis and prevents the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents .Physical And Chemical Properties Analysis
Fmoc-Asn(Trt)-OH is a white to yellowish powder . It has a melting point of 210 to 220°C . It is insoluble in water .Applications De Recherche Scientifique
Peptide Synthesis Efficiency : A study demonstrated the utility of Fmoc-Asn(Trt)-OH in peptide synthesis, comparing it with other Asn derivatives. It was found that Fmoc-Asn(Tmob)-OH showed higher efficiency than Fmoc-Asn(Trt)-OH, which was on par with Fmoc-Asn(Mtt)-OH in terms of target peptide purity (Bray et al., 1995).
Solid Phase Synthesis of Phosphoserine Peptides : Another study utilized Fmoc-Asn(Trt)-OH in the solid-phase synthesis of tau phosphopeptide, an important epitope of tau phosphoprotein in Alzheimer’s Disease. This demonstrated its effectiveness in synthesizing complex peptides (Shapiro et al., 1996).
Synthesis of Challenging Peptides : Fmoc-Asn(Trt)-OH was used in the synthesis of challenging peptides, such as modified Riniker's peptide and Marshall's ACP (65-74), to test difficult couplings. This highlights its applicability in creating specialized peptides (Han et al., 1996).
Automated Solid-Phase Synthesis of Glycopeptides : In a study focusing on glycopeptide synthesis, Fmoc-Asn(Trt)-OH was used to achieve high coupling efficiencies, showcasing its utility in synthesizing N-glycosylated peptides (Otvos et al., 1990).
Total Synthesis of Bacitracin A : Fmoc-Asn(Trt)-OH played a key role in the solid-phase total synthesis of bacitracin A, a complex antibiotic. This study highlighted its effectiveness in synthesizing biologically active peptides (Lee et al., 1996).
Histidine Protection in Peptide Synthesis : The suitability of the Trt group, as in Fmoc-Asn(Trt)-OH, for side-chain protection of His in peptide syntheses was affirmed, showing its versatility in different peptide synthesis scenarios (Sieber & Riniker, 1987).
Aspartimide Formation Studies : Fmoc-Asn(Trt)-OH was part of a study examining aspartimide formation in peptide synthesis, offering insights into its behavior and potential issues in Fmoc-based synthesis (Yang et al., 1994).
Ultrasound Sonication in De-O-acetylation : This study explored the selective de-O-acetylation of Fmoc-Asn(Trt)-OH under ultrasound sonication, demonstrating a novel application in peptide modification processes (Sun Bing-yan, 2015).
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYAFJQCGPUXJY-UMSFTDKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348710 | |
| Record name | Fmoc-Asn(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Asn(Trt)-OH | |
CAS RN |
132388-59-1 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132388-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Asn(Trt)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoic acid, (2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R94765WYL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



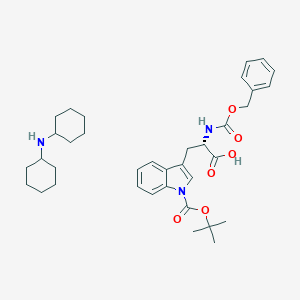
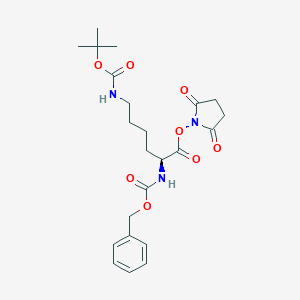
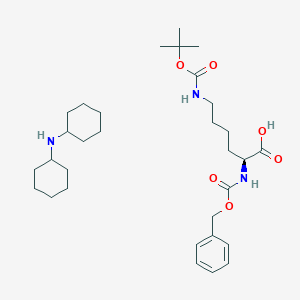
![(3R)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B556971.png)
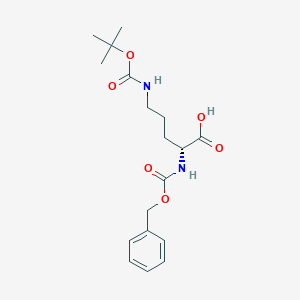
![(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B556976.png)
